molecular formula C11H19NO3 B1476270 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid CAS No. 2097982-88-0

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

Cat. No.: B1476270
CAS No.: 2097982-88-0
M. Wt: 213.27 g/mol
InChI Key: VVDHTIFSVJBAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds . This interaction is crucial as it influences the compound’s ability to participate in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . This modification can alter cellular responses, including changes in receptor activity and downstream signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This mechanism is crucial for its role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the reduction of spirocyclic oxetanyl nitriles to form the compound has been studied for its mechanism, scope, and scalability . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can exhibit specific biological activities, while at higher doses, it may cause toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, influencing its overall biological effects.

Properties

IUPAC Name

3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11-8-5-9(11)7-12(6-8)4-3-10(13)14/h8-9,11H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDHTIFSVJBAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Reactant of Route 2
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Reactant of Route 3
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Reactant of Route 4
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Reactant of Route 6
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.